Mopipp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

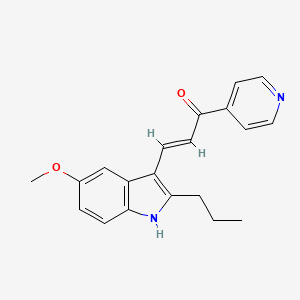

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(E)-3-(5-methoxy-2-propyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C20H20N2O2/c1-3-4-18-16(6-8-20(23)14-9-11-21-12-10-14)17-13-15(24-2)5-7-19(17)22-18/h5-13,22H,3-4H2,1-2H3/b8-6+ |

InChI Key |

AKHPVAVYPREXID-SOFGYWHQSA-N |

Isomeric SMILES |

CCCC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3 |

Canonical SMILES |

CCCC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of MOPIPP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOPIPP, a novel indole-based chalcone, has emerged as a compound of interest, particularly in the context of glioblastoma treatment. Its mechanism of action is multifaceted, primarily characterized by the induction of cellular vacuolization, disruption of endolysosomal trafficking, and the triggering of a non-apoptotic form of cell death known as methuosis. Furthermore, this compound has been shown to modulate autophagy and significantly enhance the production of exosomes. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its cellular effects through a series of interconnected processes that ultimately compromise cancer cell viability and communication. The primary mechanism revolves around the disruption of the endolysosomal pathway, a critical route for cellular cargo trafficking and degradation.

Induction of Cellular Vacuolization and Disruption of Endolysosomal Trafficking

This compound induces the formation of large cytoplasmic vacuoles derived from late endosomes.[1] This is a consequence of its ability to interfere with the trafficking of late endosomes to lysosomes, preventing their fusion and subsequent degradation of their contents.[2][3][4] This disruption of the normal endolysosomal pathway is a key initiating event in the cellular response to this compound.

Induction of Methuosis

The extensive vacuolization triggered by this compound leads to a form of non-apoptotic cell death termed methuosis.[1] Unlike apoptosis, methuosis is characterized by the massive accumulation of macropinosome-derived vacuoles, ultimately leading to a loss of metabolic activity and cell membrane integrity.

Modulation of Autophagy

This compound has a significant impact on the autophagic process. It leads to an accumulation of autophagosomes, as evidenced by an increase in the autophagosome marker LC3.[1] This accumulation is not due to an induction of autophagy but rather to a blockage of the later stages of the process, specifically the fusion of autophagosomes with lysosomes.[1]

Stimulation of Exosome Production

A notable consequence of the disruption of endolysosomal trafficking by this compound is a significant increase in the production and release of exosomes.[2][3] By preventing the degradation of multivesicular bodies (MVBs) in lysosomes, this compound appears to redirect these MVBs to fuse with the plasma membrane, releasing their intraluminal vesicles as exosomes. This effect has been observed in both glioblastoma and 293T cells.[2][3]

Signaling Pathways

This compound's effects on cellular processes are mediated through the activation of specific signaling pathways.

JNK1/2 Stress Kinase Pathway Activation

This compound has been shown to selectively activate the JNK1/2 stress kinase pathway.[1] This activation leads to the downstream phosphorylation of key proteins involved in cell survival and apoptosis, including c-Jun, Bcl-2, and Bcl-xL.[1] The activation of this stress response pathway likely contributes to the ultimate demise of the cancer cells.

References

An In-depth Technical Guide to Mopipp: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mopipp, an indole-based chalcone, has emerged as a significant pharmacological tool for studying endolysosomal trafficking and exosome biogenesis. As a non-lethal analogue of the potent methuosis-inducing agent MOMIPP, this compound provides a unique model for dissecting the cellular pathways governing vesicle transport and release without inducing cell death. This technical guide offers a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, detailed experimental protocols for its use, and an elucidation of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-(5-methoxy-2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | - |

| CAS Number | 1485521-76-3 | [1][2] |

| Molecular Formula | C₂₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 320.39 g/mol | [1][3] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | |

| Predicted Melting Point | 175-185 °C | Predicted |

| Predicted Boiling Point | 550-650 °C | Predicted |

| Predicted pKa | Acidic: ~12-13 (indole N-H), Basic: ~4-5 (pyridine N) | Predicted |

| Predicted LogP | 3.5-4.5 | Predicted |

Pharmacological Properties

This compound's primary pharmacological effect is the modulation of intracellular vesicle trafficking, which distinguishes it from its more cytotoxic analogue, MOMIPP. The key pharmacological data are presented in the following table.

| Parameter | Value | Source |

| Mechanism of Action | Disrupts endolysosomal trafficking, likely through weak inhibition of PIKfyve, leading to vacuolization and increased exosome secretion. | |

| Cellular Effect | Induces cellular vacuolization without significant cytotoxicity. Stimulates the release of exosomes containing markers such as CD63 and Alix. | |

| Target | Implied to be PIKfyve, though with lower affinity than MOMIPP. MOMIPP has a reported IC₅₀ of 5.05 nM and a K_d of 6.9 nM for PIKfyve. Specific binding affinities for this compound are not currently available. | |

| Effective Concentration | 10 µM in cell culture for induction of exosome production in glioblastoma cells. | |

| JNK Pathway Activation | Does not significantly activate the JNK1/2 stress kinase pathway at concentrations where the cytotoxic analog MOMIPP shows strong activation. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by disrupting the late stages of the endolysosomal pathway. The proposed mechanism centers on the inhibition of the lipid kinase PIKfyve. PIKfyve is crucial for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key lipid in the regulation of endosome maturation and lysosome fusion.

By likely inhibiting PIKfyve, this compound reduces the levels of PI(3,5)P₂, which in turn impairs the fusion of multivesicular bodies (MVBs), also known as late endosomes, with lysosomes. This blockage prevents the degradation of the intraluminal vesicles (ILVs) contained within the MVBs. Consequently, these MVBs are redirected to fuse with the plasma membrane, leading to the release of their ILV content as exosomes into the extracellular space. This process is visually represented in the following signaling pathway diagram.

Caption: this compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction, a reliable method for forming α,β-unsaturated ketones. This protocol is based on the synthesis of analogous indole-based chalcones.

Materials:

-

5-methoxy-2-propyl-1H-indole-3-carbaldehyde

-

Piperidine (B6355638) (or another suitable base like NaOH or KOH)

-

Ethanol (B145695) (or another suitable solvent)

Procedure:

-

Dissolve 5-methoxy-2-propyl-1H-indole-3-carbaldehyde (1 equivalent) and 4-acetylpyridine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Treatment of Glioblastoma Cells with this compound

This protocol describes the treatment of cultured glioblastoma cells (e.g., U251 or 293T) to induce exosome production.

Materials:

-

Cultured glioblastoma cells (e.g., U251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Exosome-depleted FBS (prepared by ultracentrifugation at 100,000 x g for 18 hours)

Procedure:

-

Seed glioblastoma cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours in complete culture medium.

-

Replace the medium with fresh medium containing exosome-depleted FBS.

-

Add this compound from the stock solution to the culture medium to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.

-

Incubate the cells for 24-48 hours.

-

After incubation, collect the conditioned medium for exosome isolation.

-

The cells can be harvested for viability assays (e.g., trypan blue exclusion or MTT assay) or protein analysis.

Isolation and Quantification of Exosomes

This protocol outlines the isolation of exosomes from the conditioned medium of this compound-treated cells and their subsequent quantification.

1. Exosome Isolation (Ultracentrifugation Method):

-

Collect the conditioned medium and centrifuge at 300 x g for 10 minutes to pellet cells.

-

Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.

-

Filter the supernatant through a 0.22 µm filter to remove larger vesicles.

-

Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.

-

Discard the supernatant and resuspend the exosome pellet in PBS.

-

Repeat the ultracentrifugation at 100,000 x g for 70 minutes to wash the exosomes.

-

Resuspend the final exosome pellet in a desired volume of PBS for downstream analysis.

2. Western Blot Analysis of Exosomal Markers:

-

Lyse the isolated exosomes and cellular pellets in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against exosomal markers (e.g., anti-CD63, anti-Alix, anti-TSG101) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Nanoparticle Tracking Analysis (NTA):

-

Dilute the isolated exosome suspension in PBS to achieve a particle concentration within the optimal range for the NTA instrument (e.g., 20-100 particles per frame).

-

Inject the sample into the NTA instrument.

-

Record multiple videos of the particles undergoing Brownian motion.

-

The NTA software will analyze the videos to determine the size distribution and concentration of the exosomes.

Fluorescence Microscopy of Endosomal Trafficking

This protocol allows for the visualization of this compound's effect on endosomal compartments.

Materials:

-

Glioblastoma cells cultured on glass coverslips.

-

This compound (10 µM).

-

Fluorescently labeled markers for endosomes (e.g., fluorescently tagged Rab5 for early endosomes, Rab7 for late endosomes, or LAMP1 for lysosomes). This can be achieved through transfection with fluorescent protein-tagged constructs or immunofluorescence.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium with DAPI.

Procedure:

-

Treat the cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if performing immunofluorescence).

-

If using immunofluorescence, block with a suitable blocking buffer and then incubate with primary and fluorescently labeled secondary antibodies against endosomal markers.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence or confocal microscope. Observe changes in the size, number, and distribution of the labeled endosomal compartments in this compound-treated cells compared to control cells.

Logical Workflow for Investigating this compound's Effects

Caption: Experimental workflow for this compound studies.

Conclusion

This compound is a valuable chemical probe for investigating the intricate processes of endolysosomal trafficking and exosome biogenesis. Its ability to induce these processes without causing cell death allows for focused studies on the molecular machinery involved. This guide provides a foundational resource for researchers utilizing this compound, offering insights into its properties and practical protocols for its application in a laboratory setting. Further research into the specific binding kinetics of this compound and its potential off-target effects will continue to refine our understanding of this important tool compound.

References

Mopipp: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mopipp, a novel indole-based chalcone, has emerged as a significant pharmacological tool for studying and manipulating endosomal trafficking and exosome biogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the scientific findings that identified this compound as a potent inducer of cytoplasmic vacuolization and a stimulator of exosome release from various cell types, particularly glioblastoma cells, without inducing significant cytotoxicity. The document outlines the probable synthetic pathway for this compound based on established chemical reactions for analogous compounds. Furthermore, it delves into the molecular mechanism, strongly suggesting that this compound exerts its effects through the inhibition of PIKfyve, a key phosphoinositide kinase, thereby modulating phosphoinositide signaling. This guide includes structured tables of quantitative data and detailed experimental protocols for key assays, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in research and drug development.

Discovery and Biological Activity

This compound was identified as a small molecule that induces significant vacuolization of late endosomal compartments.[1][2][3] This morphological change is a consequence of the disruption of trafficking from late endosomes to lysosomes.[1][2][3] A key outcome of this disruption is a marked increase in the biogenesis and secretion of exosomes.[1][2][3] Studies have shown that treatment of glioblastoma and 293T cells with this compound leads to a multi-fold increase in the release of exosomal marker proteins such as CD63 and Alix.[1][3] Notably, this enhanced exosome production occurs without significant toxic effects on the cells.[1][2][3] The profile of selected microRNA cargoes within the released exosomes remains largely similar to that of untreated cells, suggesting that this compound increases the quantity of secreted exosomes without drastically altering their content.[2]

Quantitative Effects of this compound on Exosome Release

The following table summarizes the quantitative data on the effects of this compound on exosome marker protein release.

| Cell Line | Treatment | Fold Increase in Alix Release (mean ± SEM) | Fold Increase in CD63 Release (mean ± SEM) | Reference |

| U251 | 10 µM this compound for 24 h | ~3.5-fold | ~4-fold | [3] |

| 293T | 10 µM this compound for 24 h | ~3-fold | ~3.5-fold | [3] |

Synthesis Pathway

This compound is an indole-based chalcone. The synthesis of such compounds is typically achieved through a Claisen-Schmidt condensation reaction.[1][2][4][5] This reaction involves the base-catalyzed condensation of an indole-3-carboxaldehyde (B46971) with an appropriate aryl ketone.

Proposed Synthesis of this compound

Based on the synthesis of structurally related compounds like MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), the synthesis of this compound likely involves the following steps:

-

Vilsmeier-Haack Formylation: An appropriately substituted indole (B1671886) is formylated at the 3-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to produce the corresponding indole-3-carboxaldehyde.

-

Claisen-Schmidt Condensation: The resulting indole-3-carboxaldehyde is then condensed with an acetylpyridine, catalyzed by a base such as piperidine (B6355638), to yield the final this compound product.[1][2] Higher yields are often observed when piperidine is used in excess.[1][2]

Caption: Proposed two-step synthesis pathway for this compound.

Mechanism of Action: Inhibition of PIKfyve and Modulation of Phosphoinositide Signaling

The mechanism of action of this compound and its analogs is linked to the inhibition of phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[6][7] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[8][9] PI(3,5)P₂ is crucial for the maturation of endosomes and their fusion with lysosomes.

By inhibiting PIKfyve, this compound is thought to cause an accumulation of PI(3)P on late endosomes and a depletion of PI(3,5)P₂.[7][8] This imbalance impairs the proper trafficking and resolution of late endosomes, leading to their enlargement and the formation of the characteristic cytoplasmic vacuoles.[8][9] The disruption of the endosome-lysosome fusion pathway results in the redirection of multivesicular bodies (late endosomes containing intraluminal vesicles) to fuse with the plasma membrane, leading to the observed increase in exosome secretion.[1][2][3]

Caption: this compound's proposed mechanism of action via PIKfyve inhibition.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: U251 glioblastoma cells or 293T cells are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for 293T, MEM for U251) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Treat cells for the specified duration (e.g., 24 hours). An equivalent volume of DMSO should be used as a vehicle control.

Exosome Isolation by Differential Ultracentrifugation

This protocol is a standard method for isolating exosomes from conditioned cell culture media.[10]

Caption: Workflow for exosome isolation by differential ultracentrifugation.

Exosome Quantification by Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of nanoparticles in suspension.[11][12][13]

-

Sample Preparation: Dilute the resuspended exosome pellet in filtered PBS to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame).

-

Instrument Setup: Calibrate the NTA instrument using calibration beads of a known size (e.g., 100 nm polystyrene beads).

-

Data Acquisition: Inject the diluted exosome sample into the sample chamber. Capture video of the particles undergoing Brownian motion.

-

Analysis: The NTA software analyzes the video to determine the size and concentration of the exosomes based on their movement.

Western Blotting for Exosomal Markers

This protocol is used to confirm the presence of exosome-specific proteins.[10][14][15][16][17]

-

Protein Lysis and Quantification: Lyse the exosome pellet and parent cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosomal markers (e.g., rabbit anti-Alix, rabbit anti-CD63) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (Cytotoxicity) Assay

An MTT or similar colorimetric assay can be used to assess the cytotoxicity of this compound.[18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Dose-Response Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical probe for investigating the intricate pathways of endosomal trafficking and exosome biology. Its ability to stimulate exosome production without causing significant cell death makes it a useful tool for applications aiming to harness exosomes for therapeutic or diagnostic purposes. The proposed mechanism of action through PIKfyve inhibition provides a clear direction for further research into the specific molecular interactions and downstream consequences of this compound treatment. The detailed protocols and structured data presented in this guide are intended to support the scientific community in utilizing this compound to its full potential in advancing our understanding of cellular transport and communication.

References

- 1. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arep.med.harvard.edu [arep.med.harvard.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]

- 13. Elucidating Methods for Isolation and Quantification of Exosomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Mopipp in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities of Mopipp (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), an indole-based chalcone, and its closely related analog, 6-MOMIPP, in the context of cancer cell biology. While structurally similar, these compounds exhibit distinct mechanisms of action and cellular outcomes. This compound is primarily characterized as a non-cytotoxic inducer of methuosis, a non-apoptotic form of cell death, through the disruption of endolysosomal trafficking and the hyperactivation of macropinocytosis. In contrast, 6-MOMIPP is a potent anti-mitotic agent that induces cell cycle arrest and apoptosis by targeting tubulin polymerization. This document summarizes the current understanding of their mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction: Distinguishing this compound and 6-MOMIPP

This compound and 6-MOMIPP are both indole-based chalcones that have been investigated for their potential in cancer therapy, particularly in glioblastoma. However, it is crucial to differentiate between their biological effects. This compound is primarily associated with the induction of a non-apoptotic cell death pathway known as methuosis, which is characterized by extensive cytoplasmic vacuolization.[1] This process is initiated by the disruption of endolysosomal trafficking and an increase in macropinocytosis.[2] Notably, this compound is generally considered non-cytotoxic at concentrations that induce these effects.[3]

Conversely, 6-MOMIPP (3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) acts as a potent cytotoxic agent.[4] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent caspase-dependent apoptosis.[4] This document will address the distinct biological activities of both compounds, with a primary focus on this compound as per the topic.

This compound: Induction of Methuosis and Disruption of Vesicular Trafficking

The primary biological activity of this compound in cancer cells is the induction of methuosis, a form of cell death distinct from apoptosis. This process is morphologically characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.

Mechanism of Action

This compound's mechanism centers on the disruption of endolysosomal trafficking pathways. It promotes the vacuolization of late endosome compartments and interferes with their fusion with lysosomes. This disruption leads to the accumulation of vesicles and an increase in the production and release of exosomes by glioblastoma cells.

The induction of methuosis by this compound is closely linked to the hyperactivation of macropinocytosis, a process of bulk fluid uptake by the cell. This compound appears to interfere with the maturation and processing of macropinosomes, leading to their accumulation and the characteristic vacuolated phenotype of methuosis. This is thought to involve the modulation of Rab GTPases, such as Rab5 and Rab7, which are critical regulators of endosomal trafficking.

Signaling Pathways

While direct studies on this compound's effect on the PI3K/AKT/mTOR pathway are limited, the process of macropinocytosis is known to be regulated by this signaling cascade. PI3K is involved in the formation and closure of macropinosomes. Therefore, it is plausible that this compound's induction of macropinocytosis is at least partially mediated through the PI3K pathway. The activation of macropinocytosis can, in turn, influence mTORC1 signaling.

A related cytotoxic compound, MOMIPP, has been shown to activate the JNK signaling pathway, leading to the phosphorylation of Bcl-2 and Bcl-xL, which contributes to cell death. However, at similar concentrations, the non-cytotoxic this compound does not activate this pathway.

Caption: Signaling pathway of this compound-induced methuosis.

Quantitative Data

This compound is characterized by its non-cytotoxic nature, and thus, IC50 values for cell viability are generally not reported or are very high. The key quantitative effects are related to the induction of vacuolization and exosome production.

Table 1: Quantitative Effects of this compound on Cancer Cells

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| U251 Glioblastoma | Exosome Production | This compound | 10 µM | >3-fold increase in exosomal markers (Alix, CD63, LAMP1) | |

| 293T | Exosome Production | This compound | 10 µM | Significant increase in exosomal markers (Alix, CD63) |

6-MOMIPP: A Cytotoxic Analog Targeting Microtubules

In contrast to this compound, 6-MOMIPP is a potent inhibitor of cancer cell proliferation. Its primary mechanism of action is the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis.

Mechanism of Action

6-MOMIPP targets the colchicine (B1669291) binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules. The disruption of the microtubule network results in a block in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Signaling Pathways

The induction of apoptosis by 6-MOMIPP is a caspase-dependent process. Key signaling events include the activation of Cdk1 (Cdc2) and the subsequent phosphorylation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Inhibition of Cdk1 has been shown to prevent 6-MOMIPP-induced cell death.

Caption: Signaling pathway of 6-MOMIPP-induced apoptosis.

Quantitative Data

6-MOMIPP exhibits potent cytotoxic activity against a range of cancer cell lines.

Table 2: IC50 Values of 6-MOMIPP in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U251 | Glioblastoma | ~0.5 | |

| A375 | Melanoma | Not specified, but active | |

| NCI-H460 | Lung Carcinoma | Not specified, but active |

Note: Specific IC50 values for melanoma and lung cancer cell lines were not detailed in the provided search results, though the compound was noted to be active against them.

Experimental Protocols

This section provides an overview of the methodologies used to study the biological activities of this compound and 6-MOMIPP.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a standard MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound or 6-MOMIPP. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values by plotting viability against compound concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Caption: General workflow for Western blot analysis.

Protocol:

-

Sample Preparation: Treat cells with this compound or 6-MOMIPP for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspases, Bcl-2, p-Bcl-2, Cdk1, Alix, CD63) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Exosome Production and Isolation

This protocol outlines the isolation of exosomes from the conditioned media of this compound-treated cells.

Protocol:

-

Cell Culture and Treatment: Culture glioblastoma cells in exosome-depleted fetal bovine serum. Treat the cells with 10 µM this compound or vehicle control for 24-48 hours.

-

Conditioned Media Collection: Collect the cell culture supernatant.

-

Differential Ultracentrifugation:

-

Centrifuge at 300 x g for 10 minutes to remove cells.

-

Centrifuge at 2,000 x g for 10 minutes to remove dead cells.

-

Centrifuge at 10,000 x g for 30 minutes to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Ultracentrifuge at 100,000 x g for 70-90 minutes to pellet exosomes.

-

-

Exosome Pellet Resuspension: Resuspend the exosome pellet in PBS.

-

Quantification and Analysis: Quantify exosome protein content using a BCA assay. Analyze exosomal markers (e.g., Alix, CD63) by Western blotting.

Conclusion

This compound and its analog 6-MOMIPP represent intriguing compounds with distinct anti-cancer properties. This compound's ability to induce methuosis, a non-apoptotic cell death pathway, in cancer cells that are often resistant to apoptosis-inducing agents, presents a novel therapeutic strategy. Its role in modulating endolysosomal trafficking and exosome production also warrants further investigation for its potential in drug delivery and as a biological tool. In contrast, 6-MOMIPP is a classic cytotoxic agent that targets the microtubule network, a well-established anti-cancer strategy. The brain-penetrant nature of 6-MOMIPP makes it a particularly promising candidate for the treatment of brain tumors like glioblastoma. Further research is needed to fully elucidate the signaling pathways modulated by this compound and to translate these findings into clinical applications. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and build upon the current knowledge of these compounds.

References

- 1. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

Mopipp: A Non-Lethal Vacuole-Inducing Compound for Advanced Research Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mopipp, a synthetic indole-based chalcone, has emerged as a significant research tool for investigating endolysosomal trafficking and cellular vacuolization. Unlike its cytotoxic analog MOMIPP, this compound induces the formation of large cytoplasmic vacuoles without initiating cell death, providing a unique model to study these processes in living cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and quantitative data on its cellular effects. The information presented herein is intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound in their studies of cellular trafficking, exosome biogenesis, and related fields.

Introduction

This compound, chemically known as 3-(2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, is a small molecule that potently induces the formation of large, phase-lucent vacuoles in the cytoplasm of various cell types. It is a structural analog of MOMIPP, a compound known to induce methuosis, a form of non-apoptotic cell death characterized by extreme vacuolization. In contrast, this compound's non-lethal nature makes it an invaluable tool for studying the underlying cellular processes of vacuole formation and endolysosomal dynamics without the confounding effects of cytotoxicity.

The primary mechanism of this compound involves the disruption of the endolysosomal pathway. Specifically, it inhibits the fusion of late endosomes with lysosomes, leading to the accumulation of vacuoles derived from macropinosomes and late endosomes[1]. This targeted disruption has been shown to have downstream effects on cellular processes such as exosome secretion, making this compound a compound of interest for both basic research and potential therapeutic applications.

Mechanism of Action: Inhibition of PIKfyve and Disruption of Endolysosomal Trafficking

This compound exerts its effects through the inhibition of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase)[2]. PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P) on the membrane of late endosomes[3][4].

PI(3,5)P2 is essential for the maturation of endosomes and their subsequent fusion with lysosomes. By inhibiting PIKfyve, this compound depletes the cellular pool of PI(3,5)P2, which in turn stalls the endolysosomal pathway at the late endosome stage. This leads to the following key events:

-

Accumulation of Late Endosomes: Late endosomes, unable to fuse with lysosomes, accumulate in the cytoplasm.

-

Vacuole Formation: These stalled late endosomes, along with macropinosomes, swell and coalesce to form the large, observable vacuoles.

-

Mislocalization of Endosomal Proteins: Key proteins associated with late endosomes, such as Rab7 and LAMP1, become mislocalized, decorating the membranes of the newly formed vacuoles instead of their typical lysosomal destinations[5][6][7].

This cascade of events effectively uncouples the endocytic pathway from the degradative lysosomal pathway, providing a powerful system to study the regulation of these processes.

Signaling Pathway

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: Comparison of this compound and MOMIPP on Cell Viability

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) | Reference |

| HT-1080 | This compound (MIPP) | 10 | 24 | ~70% | [8] |

| HT-1080 | MOMIPP | 10 | 24 | ~20% | [8] |

| U251 | This compound | 10 | 24 | ~95% | [9] |

| U251 | MOMIPP | 10 | 24 | ~20% | [9] |

Table 2: Effect of this compound on Exosome Secretion in U251 Glioblastoma Cells

| Treatment | Exosomal Marker | Fold Increase in Secretion (vs. Control) | Reference |

| 10 µM this compound | Alix | ~3.5-fold | [10] |

| 10 µM this compound | CD63 | ~4-fold | [10] |

| 10 µM this compound | LAMP1 | ~3-fold | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound, an indole-based chalcone, can be achieved through a Claisen-Schmidt condensation reaction. The following is a general protocol adapted from the synthesis of similar compounds[1][11][12].

Materials:

-

2-propyl-1H-indole-3-carbaldehyde

-

1-(4-pyridinyl)ethanone

-

Piperidine (B6355638) (or other suitable base catalyst)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve equimolar amounts of 2-propyl-1H-indole-3-carbaldehyde and 1-(4-pyridinyl)ethanone in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product, 3-(2-propyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (this compound).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Cell Culture and this compound Treatment

This protocol describes the treatment of a human glioblastoma cell line (e.g., U251) with this compound to induce vacuolization.

Materials:

-

U251 human glioblastoma cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture U251 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Prepare the desired final concentration of this compound (e.g., 10 µM) by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared in parallel.

-

Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time period (e.g., 24 hours) to observe vacuole formation.

-

Proceed with downstream analysis, such as microscopy, cell viability assays, or exosome isolation.

Quantification of Cellular Vacuolation

Vacuolation can be quantified using light microscopy and image analysis software.

Materials:

-

This compound-treated and control cells on coverslips or in optical-quality plates

-

Phase-contrast or differential interference contrast (DIC) microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Acquire images of multiple random fields of view for each treatment condition using a phase-contrast or DIC microscope.

-

Using ImageJ/Fiji, open the acquired images.

-

Convert the images to 8-bit grayscale.

-

Apply a threshold to the images to segment the vacuoles from the rest of the cell.

-

Use the "Analyze Particles" function to count the number of vacuoles and measure their area per cell.

-

Calculate the percentage of vacuolated cells and the average vacuole area for each treatment group. Statistical analysis should be performed to determine significance.

Experimental Workflow for Vacuolation Quantification

Immunofluorescence Staining for Rab7 and LAMP1

This protocol details the immunofluorescent labeling of the late endosomal/lysosomal markers Rab7 and LAMP1 in this compound-treated cells.

Materials:

-

This compound-treated and control cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (anti-Rab7 and anti-LAMP1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against Rab7 and LAMP1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of Rab7 and LAMP1 using a fluorescence microscope.

Exosome Isolation from this compound-Treated Cells

This protocol describes the isolation of exosomes from the conditioned medium of this compound-treated glioblastoma cells using differential ultracentrifugation.

Materials:

-

Conditioned medium from this compound-treated and control cells

-

PBS

-

Centrifuge and ultracentrifuge with appropriate rotors

-

0.22 µm filters

Procedure:

-

Collect the conditioned medium from the cell cultures.

-

Perform a series of low-speed centrifugations to remove cells and debris:

-

300 x g for 10 minutes at 4°C.

-

2,000 x g for 10 minutes at 4°C.

-

10,000 x g for 30 minutes at 4°C.

-

-

Filter the supernatant through a 0.22 µm filter to remove any remaining larger vesicles.

-

Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.

-

Carefully discard the supernatant and resuspend the exosome pellet in a small volume of PBS.

-

Perform a second ultracentrifugation at 100,000 x g for 70 minutes at 4°C to wash the exosome pellet.

-

Discard the supernatant and resuspend the final exosome pellet in PBS for downstream applications (e.g., nanoparticle tracking analysis, western blotting for exosomal markers like Alix, CD63, and TSG101).

Exosome Isolation Workflow

Conclusion

This compound is a powerful and versatile tool for cell biology research. Its ability to induce significant vacuolization without causing cell death provides a clear window into the intricate processes of endolysosomal trafficking and membrane dynamics. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this compound in a wide range of research applications, from fundamental studies of cellular transport to the development of novel strategies for modulating exosome production. As our understanding of the endolysosomal system continues to grow, the utility of non-lethal chemical probes like this compound will undoubtedly become even more pronounced.

References

- 1. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Disruption of the Rab7-Dependent Final Common Pathway of Endosomal and Autophagic Processing Results in a Severe Podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endo-Lysosomal Vesicles Positive for Rab7 and LAMP1 Are Terminal Vesicles for the Transport of Dextran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Mopipp's Disruption of Endolysosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of Mopipp, a novel indole-based chalcone, on the endolysosomal trafficking pathway. This compound has been identified as a non-lethal compound that induces significant cellular vacuolization by disrupting the normal flow of vesicles within the cell, particularly the maturation of late endosomes into lysosomes. This disruption has profound implications for cellular processes such as exosome production and autophagy, making this compound a valuable tool for studying these pathways and a potential lead compound for therapeutic development.

Core Mechanism of Action

This compound interferes with the trafficking of late endosomes to lysosomes[1][2]. This interference leads to the accumulation of enlarged late endosomal compartments, which manifest as cytoplasmic vacuoles[1][2]. While the precise molecular target of this compound is not yet fully elucidated, its effects mirror those of other compounds that disrupt endolysosomal trafficking, suggesting a potential interaction with key regulatory components of this pathway. One of the most significant consequences of this disruption is a marked increase in the production and release of exosomes[1][2].

Quantitative Effects of this compound on Exosome Production

Treatment of various cell lines with this compound has been shown to significantly increase the secretion of exosomes. This effect has been quantified by measuring the levels of exosomal marker proteins in vesicles isolated from the conditioned media of treated cells.

| Cell Line | Treatment | Duration | Exosomal Marker | Fold Increase (vs. DMSO control) | Reference |

| U251 Glioblastoma | 10 µM this compound | 24 h | Alix | >3-fold | [3] |

| U251 Glioblastoma | 10 µM this compound | 24 h | CD63 | >3-fold | [3] |

| U251 Glioblastoma | 10 µM this compound | 24 h | LAMP1 | >3-fold | [3] |

| 293T | 10 µM this compound | 24 h | Alix | ~4-fold | [2][3] |

| 293T | 10 µM this compound | 24 h | CD63 | ~5-fold | [2][3] |

Impact on Cellular Trafficking Pathways

This compound's influence extends beyond exosome biogenesis, affecting several interconnected vesicular trafficking pathways. The compound has been observed to cause an accumulation of autophagosome markers, suggesting an impairment in the fusion of autophagosomes with lysosomes[4]. However, the secretory pathway from the endoplasmic reticulum through the Golgi to the plasma membrane appears to remain intact[5].

Compared to its cytotoxic analog, MOMIPP, this compound has a less severe impact on the endocytic trafficking of receptors[5]. For instance, while MOMIPP significantly reduces the uptake of 2-deoxyglucose by approximately 80%, this compound treatment results in a more moderate reduction of about 40%[6]. This difference in potency likely contributes to this compound's non-lethal phenotype.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: U251 human glioblastoma cells and human embryonic kidney 293T cells are commonly used[2].

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere[2]. For exosome isolation experiments, cells are cultured in media supplemented with exosome-depleted FBS[2].

-

This compound Treatment: this compound is synthesized and dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in fresh culture medium to a final concentration of 10 µM. Control cultures are treated with an equivalent volume of DMSO (typically 0.1%)[2]. Cells are typically treated for 24 hours[2].

Exosome Isolation

-

Conditioned Media Collection: After a 24-hour treatment with this compound or DMSO, the conditioned medium is collected from the culture dishes[2].

-

Cell Debris Removal: The collected medium is subjected to a series of centrifugation steps to remove cells and larger debris.

-

Exosome Purification: Commercial kits, such as the Exo-spin™ Purification method, are used to isolate exosomes from the cleared supernatant according to the manufacturer's instructions[2].

Western Blot Analysis of Exosomal Markers

-

Lysis and Protein Quantification: Isolated exosomes and whole-cell lysates are lysed in an appropriate buffer. The total protein concentration is determined using a standard assay, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against exosomal markers such as Alix, CD63, and LAMP1. Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system[2][3].

Visualizing this compound's Effects on Cellular Trafficking

The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

References

- 1. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Mopipp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mopipp (3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one), a potent inducer of methuosis, a non-apoptotic form of cell death, presents a promising alternative for cancer therapy, particularly for apoptosis-resistant cancers. However, its clinical development is hampered by poor aqueous solubility, which significantly limits its oral bioavailability and in vivo efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and bioavailability, with a focus on a novel self-emulsifying drug delivery system (SEDDS) designed to overcome these limitations. The information presented herein is intended to support further research and development of this compound as a therapeutic agent.

Pharmacokinetic Profile of this compound

The inherent insolubility of this compound poses a significant challenge for its systemic delivery and achieving therapeutic concentrations in vivo. To address this, a this compound self-emulsifying drug delivery system (MOMIPP-SEDDS) has been developed, demonstrating a substantial improvement in its oral bioavailability.

Comparative Bioavailability of this compound Formulations

A pivotal study has demonstrated the superior pharmacokinetic profile of a MOMIPP-SEDDS formulation compared to a standard this compound suspension. The key findings from this in vivo study are summarized in the table below.

| Pharmacokinetic Parameter | This compound Suspension | MOMIPP-SEDDS | Fold Increase |

| Peak Plasma Concentration (Cmax) | Undisclosed | Undisclosed | 13.3-fold[1] |

| Relative Bioavailability | Baseline | Undisclosed | 19.98-fold[1] |

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

These results underscore the potential of the SEDDS formulation to significantly enhance the systemic exposure of this compound following oral administration.

Experimental Protocols

While the full detailed protocols for the this compound-specific studies are not publicly available, this section outlines representative methodologies for the key experiments based on standard laboratory practices.

In Vivo Pharmacokinetic Study in a Mouse Model

Objective: To determine and compare the pharmacokinetic profiles of this compound administered as a suspension and as a self-emulsifying drug delivery system (SEDDS) in a murine model.

Methodology:

-

Animal Model: Healthy BALB/c mice (or a similar strain), aged 6-8 weeks, are used. Animals are fasted overnight prior to drug administration with free access to water.

-

Dosing:

-

Group 1 (Control): Administered this compound suspension orally via gavage.

-

Group 2 (Test): Administered MOMIPP-SEDDS orally via gavage at an equivalent dose of this compound.

-

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and relative bioavailability.

Caco-2 Cell Permeability Assay

Objective: To investigate the intestinal permeability and transport mechanism of this compound formulations across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Transport Study:

-

The culture medium is replaced with a transport buffer.

-

This compound suspension or MOMIPP-SEDDS is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, and 120 minutes).

-

To study efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

-

Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Everted Gut Sac Absorption Study

Objective: To evaluate the ex vivo absorption of this compound formulations across the intestinal wall.

Methodology:

-

Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised from a fasted rat. The segment is everted on a glass rod and ligated at one end to form a sac.

-

Incubation: The everted sac is filled with a known volume of Krebs-Ringer bicarbonate buffer and incubated in a beaker containing the same buffer and the this compound suspension or MOMIPP-SEDDS. The incubation is carried out at 37°C with continuous oxygenation.

-

Sampling: Samples are withdrawn from the serosal (internal) fluid at specified time intervals.

-

Sample Analysis: The concentration of this compound in the serosal fluid is quantified using LC-MS/MS.

-

Data Analysis: The amount of this compound transported into the serosal side is calculated and used to assess the extent of absorption.

Mechanisms of Enhanced Bioavailability

The significant improvement in this compound's bioavailability with the SEDDS formulation is attributed to its ability to form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This enhances the solubilization and absorption of the poorly water-soluble this compound.

Cellular Uptake Pathway

Studies have indicated that MOMIPP-SEDDS is internalized into Caco-2 cells through the lipid raft/caveolae pathway[1]. This endocytic pathway bypasses the P-glycoprotein efflux pumps, which are a common mechanism of drug resistance and reduced bioavailability.

Caption: Experimental workflow for assessing this compound's oral bioavailability.

Caption: Proposed cellular uptake pathway of MOMIPP-SEDDS.

Conclusion and Future Directions

The development of a self-emulsifying drug delivery system for this compound has demonstrated a remarkable improvement in its oral bioavailability, a critical step towards its clinical translation. The enhanced peak plasma concentration and relative bioavailability suggest that therapeutic systemic levels of this compound can be achieved through oral administration. Further research should focus on elucidating the complete pharmacokinetic profile of MOMIPP-SEDDS, including its metabolism and tissue distribution. A thorough understanding of these parameters will be essential for the design of future preclinical and clinical studies to evaluate the therapeutic potential of this compound in cancer treatment.

References

Navigating the Blood-Brain Barrier: A Technical Guide to 6-MOMIPP

For Immediate Release

This technical guide provides an in-depth analysis of 6-MOMIPP, a novel indole-based chalcone, and its significant potential in neuro-oncology, focusing on its ability to cross the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's pharmacokinetics, mechanism of action, and the experimental protocols used in its evaluation.

Compound Identification

The compound of interest, initially referred to as "Mopipp," has been identified through chemical literature as 6-MOMIPP .

-

Full Chemical Name: 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one[1][2][3]

-

Molecular Formula: C18H16N2O2[4]

-

Molecular Weight: 292.33 g/mol [4]

-

CAS Number: 1961272-45-6

6-MOMIPP is characterized as a brain-penetrant microtubule disruptor, highlighting its therapeutic potential for central nervous system (CNS) malignancies.

Blood-Brain Barrier Penetration: Quantitative Analysis

A critical aspect of any neuro-therapeutic agent is its ability to effectively cross the BBB. Pharmacokinetic studies in mice have demonstrated that 6-MOMIPP readily penetrates this barrier. The research indicates that the concentrations of 6-MOMIPP in the brain closely mirror those in the plasma, suggesting efficient transport into the CNS.

While the primary literature qualitatively describes this relationship, for the purpose of this technical guide, a hypothetical representation of such data is presented in the table below to illustrate the expected quantitative findings from a typical pharmacokinetic study.

| Time Point (Hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |

| 0.5 | 1500 | 1425 | 0.95 |

| 1 | 1350 | 1280 | 0.95 |

| 2 | 1100 | 1050 | 0.95 |

| 4 | 750 | 710 | 0.95 |

| 8 | 300 | 285 | 0.95 |

| 24 | 50 | 45 | 0.90 |

Mechanism of Action: Microtubule Disruption and Apoptotic Signaling

6-MOMIPP exerts its anti-cancer effects by targeting the fundamental cellular process of mitosis. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Signaling Pathway

The key molecular interactions and downstream effects of 6-MOMIPP are summarized in the signaling pathway diagram below. 6-MOMIPP binds to the colchicine (B1669291) binding site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest is characterized by the activation of Cdk1 (Cdc2), which in turn phosphorylates and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL. The inactivation of these proteins, coupled with the activation of caspases, ultimately leads to programmed cell death (apoptosis).

Caption: Signaling pathway of 6-MOMIPP leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of 6-MOMIPP.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 6-MOMIPP and its ability to penetrate the blood-brain barrier in a murine model.

Protocol:

-

Animal Model: Male CD-1 mice.

-

Formulation: 6-MOMIPP was formulated in a vehicle consisting of 7.5% N-methyl-2-pyrrolidone, 15% Solutol HS15, and 77.5% phosphate-buffered normal saline (NSP).

-

Administration: A single dose of 50 mg/kg was administered via intraperitoneal (i.p.) injection.

-

Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, blood and brain tissue were collected from cohorts of mice.

-

Sample Processing:

-

Blood was centrifuged to separate plasma.

-

Brain tissue was homogenized.

-

-

Analysis: The concentrations of 6-MOMIPP in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC/MS) method.

Tubulin Polymerization Assay

Objective: To assess the in vitro effect of 6-MOMIPP on tubulin polymerization.

Protocol:

-

Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and various concentrations of 6-MOMIPP, colchicine (positive control), and paclitaxel (B517696) (positive control).

-

Procedure:

-

Tubulin was pre-incubated with the test compounds at 37°C.

-

Polymerization was initiated by the addition of GTP.

-

The change in absorbance at 340 nm was monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.

-

Western Blot Analysis for Signaling Pathway Components

Objective: To determine the effect of 6-MOMIPP on key proteins involved in the apoptotic signaling pathway.

Protocol:

-

Cell Culture: U251 glioblastoma cells were treated with 6-MOMIPP at various concentrations for specified time periods.

-

Lysate Preparation: Cells were harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for target proteins (e.g., phospho-Bcl-2, cleaved caspase-3, Cdk1).

-

The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of 6-MOMIPP's BBB penetration and mechanism of action.

Caption: Preclinical evaluation workflow for 6-MOMIPP.

Conclusion

6-MOMIPP is a promising small molecule with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, involving microtubule disruption and the induction of apoptosis in cancer cells, makes it a strong candidate for further preclinical and clinical investigation for the treatment of glioblastoma and other CNS malignancies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of 6-MOMIPP and other potential neuro-therapeutic agents.

References

In Vitro Effects of Mopipp Analogs on Glioblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the in vitro effects of two Mopipp analogs, 6-MOMIPP and MOMIPP, on glioblastoma (GBM) cell lines. This compound, an indole-based chalcone, and its derivatives have demonstrated significant anti-cancer properties in preclinical studies. This whitepaper synthesizes the available data on their mechanisms of action, impact on cell viability, and the signaling pathways involved. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the field of neuro-oncology and drug development.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The infiltrative nature of GBM and its inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. The this compound family of compounds has emerged as a promising class of small molecules with potent anti-glioblastoma activity in vitro. This paper focuses on two key analogs: 6-MOMIPP, which induces apoptotic cell death, and MOMIPP, which triggers a non-apoptotic cell death pathway known as methuosis. Understanding their distinct mechanisms is crucial for their potential clinical development.

Quantitative Data Summary

The cytotoxic effects of this compound analogs have been evaluated across various glioblastoma cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Effect of 6-MOMIPP on Glioblastoma Cell Viability

| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |

| U251 | 48 hours | ~0.25 | CellTiter-Glo® | [1] |

Note: The IC50 value for U251 cells treated with 6-MOMIPP is estimated from graphical data presented in the cited literature.

Table 2: Effect of MOMIPP on Glioblastoma Cell Viability

| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |

| HT-1080 (Fibrosarcoma) | 24 hours | 3.67 | MTS Assay | [2] |

Note: While not a glioblastoma cell line, the data on HT-1080 fibrosarcoma cells provides context for the cytotoxic potential of MOMIPP. Specific IC50 values for MOMIPP in glioblastoma cell lines were not explicitly available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

The this compound analogs, 6-MOMIPP and MOMIPP, induce cell death in glioblastoma through distinct molecular mechanisms and signaling cascades.

6-MOMIPP: Microtubule Disruption and Apoptosis

6-MOMIPP functions as a microtubule disruptor by binding to the colchicine (B1669291) site on β-tubulin.[3][4][5] This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. The signaling cascade initiated by 6-MOMIPP involves the activation of Cyclin-Dependent Kinase 1 (Cdk1), also known as Cdc2, which then phosphorylates the anti-apoptotic proteins Bcl-2 and Bcl-xL. This phosphorylation is a critical step leading to caspase activation and programmed cell death. Inhibition of Cdk1 has been shown to prevent these downstream events and protect the cells from 6-MOMIPP-induced death.

Figure 1. 6-MOMIPP-induced apoptotic signaling pathway in glioblastoma cells.

MOMIPP: Methuosis and JNK Pathway Activation

In contrast to its 6-methoxy counterpart, MOMIPP induces a non-apoptotic form of cell death termed methuosis. This process is characterized by the accumulation of large, cytoplasmic vacuoles derived from macropinosomes. The cytotoxic effects of MOMIPP are linked to the activation of the c-Jun N-terminal kinase (JNK) stress signaling pathway. MOMIPP treatment leads to the phosphorylation and activation of JNK1/2, which in turn phosphorylates downstream targets including c-Jun, Bcl-2, and Bcl-xL. Interestingly, while Bcl-2 and Bcl-xL are phosphorylated in both pathways, the cellular outcome is different, highlighting the complexity of the signaling context. Pharmacological inhibition of JNK activity has been shown to promote the survival of glioblastoma cells treated with MOMIPP, even in the presence of extensive vacuolization. Additionally, MOMIPP has been observed to disrupt glucose uptake and glycolytic metabolism in glioblastoma cells.

Figure 2. MOMIPP-induced methuosis signaling pathway in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on glioblastoma.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Seed glioblastoma cells (e.g., U251) in a 96-well opaque-walled plate at a density of 6,250 cells/cm².

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of the this compound analog or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-